molecular formula C19H22N6O4 B2892060 (E)-7-allyl-8-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 377054-35-8

(E)-7-allyl-8-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2892060
CAS RN: 377054-35-8
M. Wt: 398.423
InChI Key: NRJMMESHWIJICG-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-7-allyl-8-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H22N6O4 and its molecular weight is 398.423. The purity is usually 95%.
BenchChem offers high-quality (E)-7-allyl-8-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-7-allyl-8-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research has shown that methoxybenzylidene derivatives of dimethyl-dioxane-dione and their saturated analogs, including compounds similar to (E)-7-allyl-8-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, are used as structural blocks in the synthesis of various structures. These substances are characterized by their reactions with nucleophilic reagents like potassium hydroxide, ammonia, and hydrazine hydrate (Tetere, Rāviņa, Rijkure, & Zicāne, 2011).

Potential in Neurodegenerative Diseases

The compound's close relatives, such as 8-benzyltetrahydropyrazino purinediones, have been evaluated for their potential in treating neurodegenerative diseases. These compounds, which are tricyclic xanthine derivatives, have shown promise as multitarget drugs, with potent dual-target-directed A1/A2A adenosine receptor antagonists being identified. Some compounds in this class have shown triple-target inhibition, indicating potential advantages over single-target therapeutics in neurodegenerative disease management (Brunschweiger et al., 2014).

Pharmaceutical Applications

Several studies have synthesized and investigated the chemical properties of compounds similar to (E)-7-allyl-8-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione. For instance, the synthesis of novel derivatives based on the purine structure has been explored for potential pharmacotherapeutic applications in various diseases, including depression, infectious diseases, hypertension, and diabetes (Korobko, 2016).

properties

IUPAC Name

8-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O4/c1-5-9-25-15-16(23(3)19(28)24(4)17(15)27)21-18(25)22-20-11-12-7-8-13(26)14(10-12)29-6-2/h5,7-8,10-11,26H,1,6,9H2,2-4H3,(H,21,22)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJMMESHWIJICG-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC2=NC3=C(N2CC=C)C(=O)N(C(=O)N3C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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